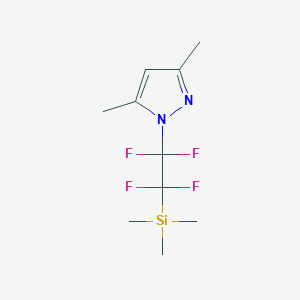
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane (DMPT) is an organosilicon compound with a chemical formula of C10H18F4N2Si. It has a molecular weight of 268.331. This compound serves as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes .
Chemical Reactions Analysis
The trimethylsilyl group in the compound, which consists of three methyl groups bonded to a silicon atom, is characterized by chemical inertness and a large molecular volume . This makes it useful in a number of applications, including serving as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles .Wissenschaftliche Forschungsanwendungen
Development of New Trifluoromethylation Reactions
This compound is used in the development of new trifluoromethylation reactions . It is used to solve the problems of efficiency, selectivity, and CF3-source in the area of trifluoromethylation reactions .
Synthesis of Trifluoromethylated Alkynes, Alkenes, and β-Trifluoromethyl Alcohols
By employing common feedstocks such as terminal alkynes and simple alkenes, a variety of valuable CF3-containing building blocks including the trifluoromethylated alkynes, alkenes, and β-trifluoromethyl alcohols can be synthesized in one step .
Construction of C (sp)-CF3, C (sp2)-CF3, and C (sp3)-CF3 Bonds
These processes, namely trifluoromethylation, hydrotrifluoromethylation, and hydroxytrifluoromethylation, allow the distinctive construction of C (sp)-CF3, C (sp2)-CF3, and C (sp3)-CF3 bonds, respectively .
Preparation of α-Trifluoromethyl Esters and Ketones
This reagent also enables the preparation of α-trifluoromethyl esters and ketones directly from α-diazo carbonyl compounds under mild conditions .
Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles
An interrupted click reaction, using CuI/phen as the catalyst and (trifluoromethyl)trimethylsilane (TMSCF3) as the nucleophilic CF3 source, has been developed to synthesize 5-trifluoromethyl 1,2,3-triazoles in one step from readily available terminal alkynes and azides .
Synthesis of 4- (Trifluoromethyl)pyrazoles and 4-Trifluoromethyl-4-Isoxazolines
Domino 5-endo-dig cyclization/trifluoromethylation of α, β-alkynic tosylhydrazones and propargylic N-hydroxylamines allows convenient access to 4- (trifluoromethyl)pyrazoles and 4-trifluoromethyl-4-isoxazolines, respectively .
Preparation of 2- and 3- (Trifluoromethyl)indoles
By employing easily accessible 2-alkynylanilines and the low-cost fluoroform-derived CuCF3 reagent, both 2- and 3- (trifluoromethyl)indoles can be prepared in good yields with no ambiguity of the CF3 position .
Synthesis of 3- (Trifluoromethyl)benzofurans
Analogous cyclization/trifluoromethylation of 2-alkynylphenols can afford 3- (trifluoromethyl)benzofurans . One of the compounds was identified as a promising antibacterial and antifungal agent .
Safety and Hazards
The safety data sheet for a similar compound, (3 5-DIFLUOROPHENYLETHYNYL)TRIMETHYLSIL, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water but do not induce vomiting .
Eigenschaften
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F4N2Si/c1-7-6-8(2)16(15-7)9(11,12)10(13,14)17(3,4)5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIGQLSSVJHTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C(F)(F)[Si](C)(C)C)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F4N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)

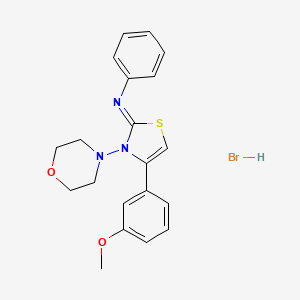
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)
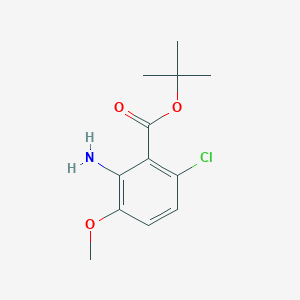
![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)

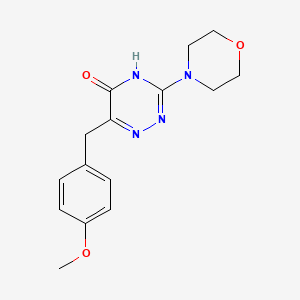
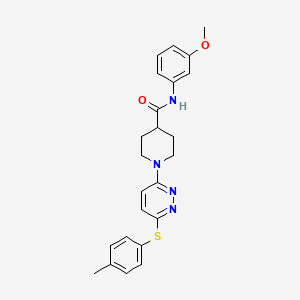
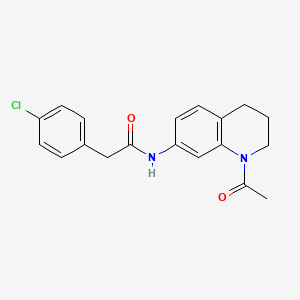
![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)